molecular formula C10H13ClN2O2 B13953599 Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride CAS No. 59994-21-7

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride

Cat. No.: B13953599
CAS No.: 59994-21-7
M. Wt: 228.67 g/mol
InChI Key: QIBSDOIXYFFEEV-UHFFFAOYSA-N
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Description

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride (CAS 621-35-2), also known as 3'-Aminoacetanilide Hydrochloride, is a hydrochloride salt of an acetamide derivative. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol. Structurally, it consists of a butanamide backbone substituted with a 3-aminophenyl group at the nitrogen and a ketone at the third carbon. This compound is primarily utilized as a dye intermediate in industrial applications . Its hydrochloride form enhances solubility in polar solvents, making it suitable for synthesis and formulation processes.

Properties

CAS No.

59994-21-7

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-(3-aminophenyl)-3-oxobutanamide;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3,(H,12,14);1H

InChI Key

QIBSDOIXYFFEEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride typically involves the reaction of 3-aminophenylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally and functionally related derivatives. Key distinctions arise from substituent positions, functional groups, and salt forms.

Structural Analogs: Positional Isomers
Compound Name CAS Structure/Substituents Molecular Formula Key Differences Applications Reference
N-(4-Aminophenyl)-3-oxobutanamide, monohydrochloride 43036-07-3 Amino group at para position on phenyl ring C₈H₁₁ClN₂O Positional isomer (para vs. meta amino) Likely similar dye intermediates
3-Oxo-N-phenylbutanamide (Acetoacetanilide) 102-01-2 Phenyl group without amino substitution C₁₀H₁₁NO₂ Lacks amino group and hydrochloride Precursor for pigments, plastics

Key Findings :

  • The meta-amino substitution in the target compound may influence electronic properties (e.g., resonance effects) compared to the para isomer, altering reactivity in dye synthesis .
  • The absence of an amino group in acetoacetanilide reduces its polarity, making it more suitable for non-polar industrial applications .
Functional Group Variations
Compound Name CAS Functional Modifications Key Properties Biological Activity Reference
N-(Benzothiazol-2-yl)-2-(aryl hydrazono)-3-oxobutanamide N/A Benzothiazole and aryl hydrazone groups Enhanced π-conjugation Antileishmanial activity
2-[2-[(Substituted phenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide P–18–167 Azo linkage and methoxy substituent Chromophoric properties Regulated for industrial uses

Key Findings :

  • Introduction of benzothiazole or azo groups expands π-conjugation, enhancing optical properties for dyes or pharmaceuticals .
  • The azo derivative’s regulatory status underscores the impact of substituents on safety profiles .
Dimeric and Polymeric Derivatives
Compound Name CAS Structure Molecular Weight Applications Reference
N,N'-(1,4-Phenylene)bis(3-oxobutanamide) 24731-73-5 Two 3-oxobutanamide units linked via phenyl 276.29 g/mol Polymer precursors (e.g., polyimides)

Key Findings :

  • Dimeric forms exhibit higher thermal stability, making them suitable for high-performance polymers .
Physical Properties
  • Solubility: The hydrochloride salt form of the target compound (CAS 621-35-2) improves water solubility compared to non-ionic analogs like acetoacetanilide .
  • Melting Point: Hydrochloride salts generally exhibit higher melting points due to ionic interactions (e.g., 3'-Aminoacetanilide Hydrochloride vs. acetoacetanilide’s MP ~86°C) .

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